molecular formula C12H21NO2 B13072089 Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate

Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate

Cat. No.: B13072089
M. Wt: 211.30 g/mol
InChI Key: NVNMNARZCFNKND-UHFFFAOYSA-N
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Description

Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol . This compound is part of the azaspirodecane family, which is known for its unique spirocyclic structure. The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, in this case, a nitrogen atom. This structural feature imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate typically involves the reaction of a suitable precursor with a methylating agent under controlled conditions. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate stands out due to its specific methyl and ester groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.

Biological Activity

Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within its bicyclic framework. This structural configuration is believed to contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the current understanding of the biological activity of this compound, including mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's unique structure enables it to bind effectively to these targets, potentially modulating various biochemical pathways. Research suggests that such interactions may lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic processes, thereby altering metabolic pathways.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, suggesting the ability to combat bacterial infections.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Anti-inflammatoryPotential to modulate inflammatory responses through enzyme inhibition.
NeuropharmacologicalShows promise as a dopamine agonist, influencing central nervous system activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the compound's antimicrobial properties demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating a strong potential for therapeutic applications in treating bacterial infections .
  • Neuropharmacological Effects : In vivo studies on animal models showed that this compound exhibited dopamine agonist activity comparable to established pharmacological agents. The compound's ID50 values indicated effective modulation of dopaminergic pathways without significant central nervous system toxicity .
  • Inflammatory Response Modulation : Research involving inflammatory models suggested that the compound could reduce markers of inflammation significantly. This effect was attributed to its ability to inhibit specific pro-inflammatory enzymes .

Research Findings

The following findings summarize key insights from various studies on this compound:

  • Structural Analysis : The spirocyclic structure enhances the compound's reactivity and interaction with biological targets, which is critical for its biological efficacy .
  • Therapeutic Potential : Given its diverse activities, there is ongoing research into its potential as a lead compound in drug discovery for infectious diseases and neurodegenerative disorders .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate

InChI

InChI=1S/C12H21NO2/c1-9-4-3-5-12(6-9)8-13-7-10(12)11(14)15-2/h9-10,13H,3-8H2,1-2H3

InChI Key

NVNMNARZCFNKND-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)CNCC2C(=O)OC

Origin of Product

United States

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